N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
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Overview
Description
“N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a thiophene ring, a pyrimidine ring, a piperidine ring, and a cycloheptyl ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the thiophene and pyrimidine rings could make it susceptible to electrophilic aromatic substitution reactions . The amide group could undergo hydrolysis under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Pharmacological Potential
Research has focused on synthesizing novel compounds with potential pharmacological applications, such as anti-inflammatory, analgesic, anti-angiogenic, and antimicrobial activities. For instance, Abu‐Hashem et al. (2020) explored the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing the potential for developing new therapeutic agents [Abu‐Hashem, Al-Hussain, & Zaki, 2020]. Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents [Kambappa et al., 2017].
Analytical and Chemical Characterization
De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, providing insights into analytical profiles crucial for forensic and pharmacological research [De Paoli, Brandt, Wallach, Archer, & Pounder, 2013]. This kind of research underlines the importance of detailed chemical analysis in understanding the properties and potential uses of new compounds.
Antimicrobial and Anticancer Activities
Hossan et al. (2012) and Hassan, Hafez, Osman et al. (2014) synthesized compounds aimed at exploring antimicrobial and cytotoxic activities, respectively. These studies highlight the ongoing search for new chemical entities capable of addressing resistant microbial strains and cancer [Hossan, Abu-Melha, Al-Omar, & Amr, 2012; Hassan, Hafez, & Osman, 2014].
Future Directions
Properties
IUPAC Name |
N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-33-20-12-6-8-17(14-20)21-16-34-23-22(21)28-26(29-25(23)32)30-13-7-9-18(15-30)24(31)27-19-10-4-2-3-5-11-19/h6,8,12,14,16,18-19H,2-5,7,9-11,13,15H2,1H3,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKZPXSYBAQNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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